5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves several steps, typically starting with the preparation of the oxazole and isoxazole rings. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach is the metal-free synthesis of isoxazoles, which employs eco-friendly synthetic strategies to avoid the use of toxic metal catalysts . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole and isoxazole rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide include other oxazole and isoxazole derivatives. These compounds share similar structural features but may differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
These compounds may exhibit similar reactivity and applications but differ in their specific interactions and effects.
Properties
IUPAC Name |
5-methyl-N-[4-(1-phenylethylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-8-13(21-25-10)15(22)20-17-19-14(9-24-17)16(23)18-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLLISSXSCSHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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